molecular formula C17H10N2O6 B5606515 2-(1,3-benzodioxol-5-yl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one

2-(1,3-benzodioxol-5-yl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No. B5606515
M. Wt: 338.27 g/mol
InChI Key: BBCGJUKZDKOSQB-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The interest in compounds like "2-(1,3-benzodioxol-5-yl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one" stems from their complex molecular structure, which often exhibits significant biological activities. These activities include potential anticancer properties, as evidenced by the synthesis and evaluation of related compounds (Mahdavi et al., 2016).

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic aromatic precursors and incorporating various functional groups through reactions such as condensation, solvomercuration, and cyclization. For instance, the synthesis of solvomercuration adducts of 2-nitrobenzyl-, 2-nitro-4,5-(ethylenedioxy)benzyl-, and 4,5-dimethoxy-2-nitrobenzylcyclopropanes showcases complex synthetic routes that could be relevant to our compound of interest (Fedotov et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of such compounds is critical for understanding their reactivity and potential applications. X-ray diffraction and NMR spectroscopy are commonly used techniques for elucidating the structure. The detailed structural analysis helps in identifying the configuration and conformation of the molecules, which are crucial for their chemical properties and reactivity (Sparke et al., 2010).

properties

IUPAC Name

(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O6/c20-17-13(7-10-1-4-12(5-2-10)19(21)22)18-16(25-17)11-3-6-14-15(8-11)24-9-23-14/h1-8H,9H2/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCGJUKZDKOSQB-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=N/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.